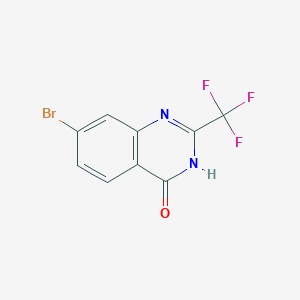
7-Bromo-2-(trifluoromethyl)quinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(trifluoromethyl)quinazolin-4-ol is a chemical compound with the molecular formula C9H4BrF3N2O . It is a derivative of quinazolin-4-ol, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core is substituted at the 7-position with a bromine atom and at the 2-position with a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Quinazoline derivatives like 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol demonstrate significant biological activities. A study described the synthesis of similar compounds with potential applications as antitumor and antimicrobial agents. These compounds were screened for antiproliferative and antimicrobial activities against various cells, indicating their potential in medical research (Eweas, Abdallah, & Elbadawy, 2021).
Antimicrobial Properties
- Research on related quinazolin-4(3H)-one derivatives has shown significant antimicrobial properties. This includes a study that synthesized and evaluated the antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives (Raval, Desai, & Desai, 2012).
Antibacterial Activity and Drug Development
- Novel 2,3-Disubstituted Quinazolin-4-(3H)-ones, related to 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol, have been synthesized and exhibited good to moderate antibacterial activity. This showcases their potential in developing new antibacterial drugs (Akl, El-Sayed, & Saied, 2017).
Anticancer Research
- A study on the synthesis of quinazolin-4(3H)-ones via amidine N-arylation indicates potential applications in cancer research. This method could be applicable for synthesizing quinazolin-4(3H)-ones that are similar to 7-Bromo-2-(trifluoromethyl)quinazolin-4-ol, potentially contributing to cancer therapy research (Li et al., 2013).
Antiviral and Anti-Inflammatory Applications
- Novel 3-sulphonamido-quinazolin-4(3H)-One Derivatives were synthesized and evaluated for their antiviral activities against respiratory and biodefense viruses. These derivatives indicate potential for the development of antiviral drugs (Selvam et al., 2007).
- Another study synthesized new 2-pyridyl (3H)-quinazolin-4-one derivatives and screened them for anti-inflammatory and analgesic activities. This highlights the potential of quinazolin-4-one derivatives in developing new anti-inflammatory agents (Eweas et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
7-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-5-6(3-4)14-8(9(11,12)13)15-7(5)16/h1-3H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCSIDDMIINQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-1-benzyl-3-{[(2-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003687.png)
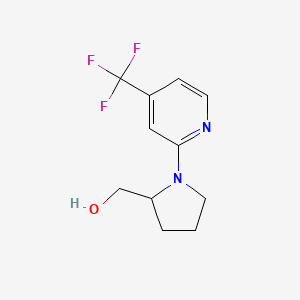
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide](/img/structure/B3003691.png)

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)
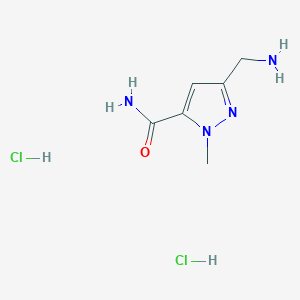

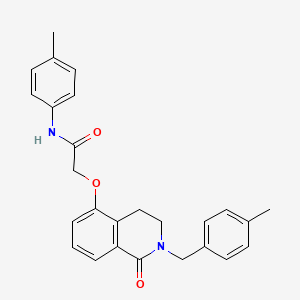
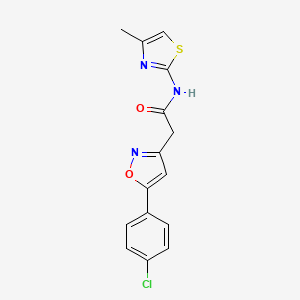
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)
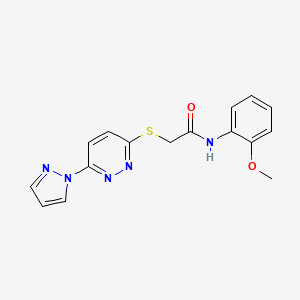
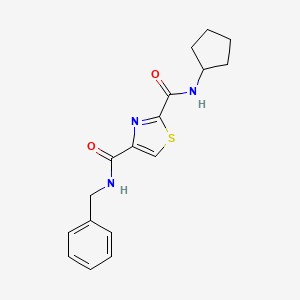
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)